Lintetralin
Description
Contextualization within Natural Products Chemistry
The study of lintetralin is firmly rooted in the broader discipline of natural products chemistry, which focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms.
This compound has been identified and isolated from several species of the genus Phyllanthus, a group of plants with a long history of use in traditional medicine systems across the globe. nih.gov The genus is known to produce a diverse array of bioactive secondary metabolites, including lignans (B1203133), tannins, flavonoids, and triterpenes. core.ac.ukfrontiersin.org
Specific plant species in which this compound has been found include:
Phyllanthus amarus : This herb is widely distributed and known for its medicinal properties in various cultures. researchgate.net It contains a variety of lignans, with this compound being one of the identified constituents alongside others like phyllanthin, hypophyllanthin, niranthin, and phyltetralin. frontiersin.orgphcogj.comresearchgate.net
Phyllanthus niruri : Traditionally used for liver and kidney ailments, P. niruri is another source of this compound. nih.govmdpi.com
Phyllanthus urinaria : Also known as chamber bitter, this species is used in traditional medicine for various conditions. e-century.us Analysis of P. urinaria has confirmed the presence of this compound among other lignans. nih.gove-century.usnaturalproducts.net
The distribution of these plants spans tropical and subtropical regions, making them accessible for traditional use and scientific research. mdpi.com
Table 1: Occurrence of this compound in Medicinal Plants
| Plant Species | Common Name | Family |
| Phyllanthus amarus | Gale of the wind | Euphorbiaceae |
| Phyllanthus niruri | Chanca Piedra | Euphorbiaceae |
| Phyllanthus urinaria | Chamber Bitter | Euphorbiaceae |
From a chemical standpoint, this compound is classified as a lignan (B3055560). naturalproducts.net Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. researchgate.net Within this broad class, this compound belongs to the aryltetralin lignan subclass. naturalproducts.netnaturalproducts.net Its chemical structure is formally named 5-[(1S,2R,3R)-6,7-dimethoxy-2,3-bis(methoxymethyl)tetralin-1-yl]-1,3-benzodioxole. naturalproducts.net
Table 2: Chemical Classification of this compound
| Category | Classification |
| Super Class | Lignans, neolignans and related compounds naturalproducts.net |
| Class | Aryltetralin lignans naturalproducts.net |
| Pathway | Shikimates and Phenylpropanoids naturalproducts.net |
Historical Perspective of Research on this compound and Related Lignans
Research into this compound is closely linked to the phytochemical exploration of the Phyllanthus genus, which gained momentum due to the plants' ethnopharmacological significance. nih.gov Early investigations focused on isolating and identifying the compounds responsible for the observed biological activities.
The structural elucidation of this compound occurred in the context of studying a suite of related lignans from Phyllanthus species. A key publication in 1981 reported on the structure and synthesis of not only this compound but also the related lignans hypophyllanthin, nirtetralin (B1678942), and phyltetralin. core.ac.uknih.gov This foundational work placed this compound within a group of structurally similar compounds isolated from the same plant sources. Much of the subsequent research has continued to investigate these lignans collectively, exploring their chemical properties and biological potential. researchgate.net The study of these compounds has benefited from advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), which have enabled better separation and characterization from complex plant extracts. e-century.us
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[(1R,2S,3S)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C23H28O6/c1-24-11-16-7-15-9-20(26-3)21(27-4)10-17(15)23(18(16)12-25-2)14-5-6-19-22(8-14)29-13-28-19/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1 |
InChI Key |
WBJMMHMEDGPCCD-JTUHZDRVSA-N |
Isomeric SMILES |
COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC4=C(C=C3)OCO4)OC)OC |
Canonical SMILES |
COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC4=C(C=C3)OCO4)OC)OC |
Synonyms |
(-)-lintetralin lintetralin |
Origin of Product |
United States |
Isolation, Characterization, and Research Methodologies
Extraction and Isolation Strategies
The initial step in studying Lintetralin involves its separation from the complex matrix of the source plant material. This is achieved through various extraction and isolation techniques, which can be broadly categorized into conventional and non-conventional methods.
Conventional Extraction Methods for this compound
Conventional extraction methods, often referred to as solvent extraction, are foundational techniques for isolating lignans (B1203133) like this compound. These methods are widely used due to their simplicity and effectiveness, though they can be time- and solvent-intensive. ijrte.orgsigmaaldrich.com
Commonly employed techniques include:
Maceration: This process involves soaking the powdered plant material in a sealed vessel with a solvent for an extended period, often several days, with occasional agitation. hmdb.ca For instance, this compound has been isolated from Phyllanthus amarus that was first subjected to continuous extraction with ethanol (B145695) at room temperature for three days. rug.nl
Soxhlet Extraction: This is a continuous extraction method where the plant material is repeatedly washed with a distilled solvent. ijrte.orghmdb.ca It is considered a more efficient conventional method and has been used with solvents like hexane, acetone (B3395972), and dichloromethane (B109758) for the extraction of lignans from Phyllanthus species. np-mrd.org
Heated Reflux: This technique, similar to Soxhlet, uses heat to increase extraction efficiency, with temperatures typically ranging from 80–100 °C to boil common solvents like ethanol and methanol (B129727). ijrte.org
The choice of solvent is critical and is based on the polarity of the target compound. For lignans, a sequential extraction approach is often recommended, starting with a non-polar solvent to remove lipids, followed by extraction with more polar solvents like ethanol, methanol, or acetone to isolate the lignans. researchgate.net Following initial extraction, solvent-solvent partitioning is used to further separate compounds based on their solubility, leading to a crude extract enriched with this compound. rug.nl
| Method | Typical Solvents | Key Parameters | Source Plant Example | Reference |
|---|---|---|---|---|
| Maceration | Ethanol, Methanol | Room temperature, 2-7 days, occasional stirring | Phyllanthus amarus | rug.nlhmdb.ca |
| Soxhlet Extraction | Hexane, Acetone, Dichloromethane, Methanol | Continuous extraction with heated solvent | Phyllanthus niruri | np-mrd.org |
| Heated Reflux | Ethanol, Methanol | Boiling point of solvent (e.g., 80-100 °C) | General Lignan (B3055560) Extraction | ijrte.org |
Non-Conventional and Advanced Extraction Techniques for Lignans
To overcome the limitations of conventional methods, such as high solvent consumption and potential thermal degradation of compounds, several advanced extraction techniques have been developed. sigmaaldrich.com These "green" methods often offer higher efficiency, shorter extraction times, and reduced environmental impact. rsc.org
Advanced techniques applicable to lignan extraction include:
Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. ijrte.orgrsc.org It is known for being cost-effective and requiring less time, energy, and solvent. rsc.org However, prolonged sonication times can potentially lead to the degradation of the extracted lignans. researchgate.net
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix directly, leading to a rapid extraction process. rsc.org Studies on Phyllanthus amarus have shown that MAE can yield a higher concentration of lignans in a significantly shorter time (e.g., 3 minutes) compared to maceration (7 days) or Soxhlet extraction (3 hours). hmdb.ca
Enzymatic Hydrolysis: This technique uses specific enzymes, such as cellulase (B1617823) and protease, to break down the plant cell wall, facilitating the release of intracellular compounds. np-mrd.org Research on P. niruri demonstrated that treating the plant material with these enzymes optimized the yield of lignans. np-mrd.org
Other Advanced Methods: Several other innovative techniques are employed, including Supercritical Fluid Extraction (SFE), which uses a supercritical fluid like CO2 as the solvent; Pressurized Liquid Extraction (PLE); and Smashing Tissue Extraction (STE), a newer method noted for its high speed and efficiency at room temperature. rsc.orgcarlroth.comorgchemboulder.com
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Eco-friendly, cost-effective, reduced time and energy. | rsc.orgpdx.edu |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating. | Very short extraction time, higher yields, reduced solvent use. | hmdb.carsc.org |
| Enzymatic Hydrolysis | Enzymes (cellulase, protease) break down the plant matrix. | High specificity, mild extraction conditions. | np-mrd.org |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a solvent. | Solvent-free final product, tunable solvent properties. | carlroth.com |
| Smashing Tissue Extraction (STE) | Mechanical disruption of tissues at high speed. | Extremely fast (seconds to minutes), avoids thermal degradation. | rsc.org |
Chromatographic and Spectroscopic Techniques for Research Elucidation
Once a lignan-rich extract is obtained, chromatographic techniques are used to isolate the pure this compound compound. This is followed by a suite of spectroscopic analyses to confirm its identity and elucidate its precise molecular structure.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a molecule with high accuracy. In the analysis of this compound, HRMS provides unambiguous confirmation of its molecular formula. For example, analysis of a novel lignan using HRMS established its molecular formula as [C24H19O10]+ by identifying a quasimolecular ion peak at an m/z of 467.0966 [M+H]+ with a very low margin of error. This level of precision is indispensable for distinguishing between compounds with similar nominal masses and for identifying new or unknown compounds. The technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and identify specific components like this compound within an extract.
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Moieties
Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. An infrared spectrum is obtained by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrations of specific chemical bonds within the molecule.
For a compound like this compound, FTIR is used to identify its characteristic structural moieties. A typical FTIR spectrum of a lignan mixture would show absorption bands indicating the presence of:
Aromatic C=C rings: Absorptions around 1590-1600 cm⁻¹ and 1450-1460 cm⁻¹.
Aliphatic C-H bonds: Stretching vibrations typically seen around 2850-2960 cm⁻¹.
Ether (C-O) linkages: Strong absorptions in the 1030-1230 cm⁻¹ region, characteristic of the methoxy (B1213986) and methylenedioxy groups common in lignans.
This information provides a chemical fingerprint of the compound, confirming the presence of the core structural components expected for a lignan of this compound's class.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3500 | O-H Stretch | Hydroxyl Group (if present) | |
| 2850-2960 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | |
| 1590-1600 | C=C Stretch | Aromatic Ring | rug.nl |
| 1450-1460 | C=C Stretch | Aromatic Ring | |
| 1030-1230 | C-O Stretch | Ether, Methoxy, Methylenedioxy |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, DEPT, COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete structural elucidation of organic molecules like this compound. rug.nl It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC, HMBC) NMR experiments is used to piece together the entire molecular structure.
¹H NMR (Proton NMR): Identifies the different types of protons in the molecule, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon-13 NMR): Determines the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded carbon and proton atoms (¹JCH).
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between carbons and protons that are separated by two or three bonds (²JCH, ³JCH), which is crucial for connecting different parts of the molecular skeleton.
Research on this compound isolated from P. amarus has utilized this full suite of NMR techniques to confirm its structure. rug.nl The HMBC spectrum is particularly vital, showing long-range correlations that link the different aromatic rings and side chains, confirming the precise arrangement of all atoms and functional groups in the molecule. rug.nl
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
|---|---|---|
| 1 | 131.8 | - |
| 2 | 106.4 | 6.59 (s) |
| 3 | 142.1 | - |
| 3-OCH₃ | 55.9 | 3.61 (s) |
| 4 | 133.3 | - |
| 4-OCH₃ | - | 3.84 (m) |
| 5 | 147.1 | 6.23 (s) |
| -OCH₂O- | 101.2 | 5.94 (d, J=4.0) |
| 6 | 115.1 | - |
| 7 | 33.4 | 2.82 (d, J=8.05) |
| 8 | 36.7 | 2.14 (m) |
| 9 | 75.5 | 3.48 (dd, J=2.9, 9.2), 3.43 (dd, J=6.3, 9.15) |
| 9-OCH₃ | 59.0 | 3.36 (s) |
| 1' | 138.0 | - |
| 2' | 110.6 | 6.57 (d, J=1.75) |
| 3' | 148.5 | - |
| 3'-OCH₃ | 55.8 | - |
| 4' | 147.1 | - |
| 4'-OCH₃ | 56.4 | - |
| 5' | 120.5 | 6.74 (d, J=8.0) |
| 6' | 111.7 | 6.64 (dd, J=1.75, 8.05) |
| 7' | 42.0 | 3.99 (d, J=10.35) |
| 8' | 45.5 | 1.79 (m) |
| 9' | 71.7 | 3.38 (d, J=2.85), 3.11 (dd, J=3.4, 9.7) |
| 9'-OCH₃ | 59.0 | 3.27 (s) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Research Contexts
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable analytical technique in phytochemical research for the identification and characterization of lignans, such as this compound, within complex plant extracts. mdpi.comresearchgate.net This hyphenated method combines the superior separation capabilities of liquid chromatography (LC) with the sensitive and specific detection of mass spectrometry (MS), making it ideal for analyzing structurally similar compounds in a single mixture. mdpi.comresearchgate.net Techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization (ESI) MS are routinely used for the analysis of lignans from Phyllanthus species, the primary natural source of this compound. mdpi.commdpi.com
In a typical research context, an extract from a Phyllanthus species is first subjected to UPLC, where a mobile phase, often consisting of a gradient of aqueous formic acid and methanol with formic acid, separates the individual compounds based on their physicochemical properties. mdpi.com Following separation, the eluent enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization source used for lignan analysis, and it can be operated in either positive or negative ion mode to generate charged molecules. mdpi.com These ions are then analyzed by the mass spectrometer, which measures their mass-to-charge ratio (m/z), allowing for the determination of their molecular weight. mdpi.com
Further structural elucidation is achieved using tandem mass spectrometry (MS/MS). In this process, a specific ion (a "parent" or "precursor" ion) corresponding to a compound of interest is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. nih.gov The resulting fragmentation pattern provides a structural fingerprint that, when compared with data from reference standards or literature, can confirm the identity of the compound. nih.gov Researchers have utilized high-pressure liquid chromatography hyphenated with quadrupole time-of-flight mass spectrometry (HPLC/ESI-QTOF-MS/MS) to successfully characterize numerous lignans from Phyllanthus amarus based on their retention time, exact mass, and fragmentation patterns. nih.gov
The table below details representative parameters for the UPLC-ESI-MS analysis of lignans in a Phyllanthus extract, showcasing a typical methodological setup in a research environment.
Table 1: Example Parameters for UPLC-ESI-MS Analysis of Lignans in Phyllanthus Extracts
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Ion Mode |
| Source Temperature | 150 °C |
| Capillary Voltage | 3 kV |
| Cone Voltage | 30 eV |
| Desolvation Gas Temperature | 440 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 900 L/h |
| Mass Spectra Range (m/z) | 100 - 1000 |
Analytical Methodologies for Quantification in Biological Matrices (Research-focused)
The quantification of lignans like this compound in biological matrices such as plasma is critical for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound. These studies are fundamental to understanding a compound's behavior in a biological system. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the benchmark method for this purpose due to its high sensitivity and selectivity. nih.govtandfonline.com
While specific validated methods for the quantification of this compound in biological matrices are not widely published, the methodologies developed for other structurally related lignans from Phyllanthus species provide a clear and relevant research framework. A notable example is the development and validation of a rapid HPLC-MS/MS method for the simultaneous determination of four other lignans—hypophyllanthin, phyllanthin, nirtetralin (B1678942), and niranthin—in rat plasma following the oral administration of a Phyllanthus urinaria extract. nih.govtandfonline.comnih.gov
Sample Preparation A crucial first step in the analysis is the extraction of the target analytes from the complex biological matrix. For the four lignans studied in rat plasma, a liquid-liquid extraction (LLE) method was employed. tandfonline.com Plasma samples, with an internal standard (such as diazepam) added, were treated with an organic solvent mixture of n-hexane/isopropanol. tandfonline.com After vigorous mixing and centrifugation, the organic layer containing the lignans was separated and evaporated to dryness. tandfonline.com The residue was then reconstituted in the mobile phase for injection into the LC-MS/MS system. tandfonline.com This extraction procedure effectively isolates the compounds of interest from plasma proteins and other interfering substances.
Chromatographic and Mass Spectrometric Conditions The reconstituted sample is then analyzed by HPLC-MS/MS. The method is validated to ensure it is accurate, precise, and reliable. tandfonline.com The validation process assesses parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and stability under various conditions. tandfonline.com
The table below summarizes the validation results for the quantification of four lignans in rat plasma, illustrating the performance characteristics of a typical research-grade analytical method.
Table 2: Summary of Validation Parameters for HPLC-MS/MS Quantification of Lignans in Rat Plasma
| Parameter | Hypophyllanthin | Phyllanthin | Nirtetralin | Niranthin |
|---|---|---|---|---|
| Linearity Range (ng/mL) | 2-1000 | 1-1000 | 2-1000 | 1-1000 |
| Correlation Coefficient (r) | > 0.9971 | > 0.9971 | > 0.9971 | > 0.9971 |
| Accuracy (%) | Acceptable | Acceptable | Acceptable | Acceptable |
| Precision (% RSD) | Acceptable | Acceptable | Acceptable | Acceptable |
| Recovery | Acceptable | Acceptable | Acceptable | Acceptable |
| Stability | Acceptable | Acceptable | Acceptable | Acceptable |
This validated methodology demonstrates a robust approach for the quantitative analysis of lignans in a biological matrix, a crucial step in preclinical research. The successful application of this method to a pharmacokinetic study in rats highlights its utility in advancing the understanding of this class of compounds. tandfonline.com
Mechanistic Studies of Lintetralin at the Molecular and Cellular Level Preclinical Focus
Investigation of Molecular Targets and Pathways
The exploration into how Lintetralin functions at a molecular level has primarily centered on its potential as an antimicrobial agent. These preclinical investigations aim to identify the specific bacterial components and systems that this compound interacts with, thereby disrupting pathogenic processes.
Computational molecular docking provides valuable insights into the potential binding interactions between a compound and a protein target. Such studies have been instrumental in forming hypotheses about this compound's mechanism of action against various pathogens by predicting its ability to bind to key bacterial proteins involved in biofilm formation, virulence, and drug resistance.
Bacterial biofilms are resilient, structured communities of cells that pose a significant challenge in treating infections. The formation of these biofilms is a complex process governed by specific regulatory proteins. Molecular docking studies have explored this compound's capacity to interfere with this process.
In studies involving Enterococcus faecalis, a pathogen known for its robust biofilm formation and multidrug resistance, this compound was docked against several key proteins. globalresearchonline.net The analysis predicted that this compound could bind to the biofilm regulatory surface protein Esp. globalresearchonline.net Similarly, interactions were predicted with the PrgB protein, which is involved in biofilm regulation. globalresearchonline.net For Proteus mirabilis, docking simulations suggested that this compound could bind to the AtfE protein. plantsjournal.com These interactions, characterized by calculated binding affinities, suggest that this compound may disrupt the function of these regulatory proteins, thereby inhibiting biofilm formation. globalresearchonline.netplantsjournal.com
| Target Protein | Pathogen | Predicted Binding Affinity (kcal/mol) | Function of Protein |
| Esp | Enterococcus faecalis | -5.347 | Biofilm regulatory surface protein globalresearchonline.net |
| PrgB | Enterococcus faecalis | -5.647 | Fibrinogen binding, biofilm regulation globalresearchonline.net |
| AtfE | Proteus mirabilis | -3.830 | Biofilm regulation plantsjournal.com |
| MrpH | Proteus mirabilis | -3.103 | Fimbrial adhesin, biofilm formation plantsjournal.com |
Virulence factors are molecules that enable a pathogen to cause disease within a host. numberanalytics.com Targeting these factors is an attractive antimicrobial strategy as it may reduce the selective pressure for resistance development. nih.gov In silico research has identified potential interactions between this compound and key virulence factors.
In Enterococcus faecalis, the gelatinase enzyme (GelE) is a significant virulence factor that contributes to the pathogen's ability to break down host tissues. Molecular docking studies revealed that this compound has a predicted binding affinity for GelE, suggesting it could inhibit its enzymatic activity. globalresearchonline.net The study indicated a binding score of -5.023 kcal/mol for this interaction. globalresearchonline.net By engaging with such virulence factors, this compound may be able to neutralize pathogenic mechanisms without directly killing the bacteria. globalresearchonline.netnih.gov
Multidrug resistance (MDR) in bacteria is a critical global health issue. plantsjournal.com One review notes that lignans (B1203133), the class of compounds to which this compound belongs, have been investigated for their potential to reverse multidrug resistance. ijsra.net While specific molecular docking studies detailing this compound's interaction with well-characterized MDR efflux pumps like NorA or AcrB are not extensively available in the reviewed literature, its activity against MDR pathogens like Enterococcus faecalis suggests a potential role in circumventing resistance mechanisms. globalresearchonline.netvulcanchem.com The predicted binding of this compound to proteins in Proteus mirabilis and Enterococcus faecalis—pathogens known for multidrug resistance—implies that some of its targets may be associated with resistance phenotypes. globalresearchonline.netplantsjournal.com
Exploration of Enzymatic Modulation by this compound
Beyond simply binding to proteins, this compound may actively modulate the function of critical bacterial enzymes. This modulation can either inhibit or alter the enzyme's activity, disrupting essential metabolic or pathogenic pathways.
Transcriptome analysis of Proteus mirabilis treated with a plant extract containing this compound showed downregulation of the lpxA gene. plantsjournal.com The LpxA protein is an enzyme involved in the biosynthesis of lipopolysaccharide (LPS), a crucial component of the outer membrane of Gram-negative bacteria. Molecular docking simulations predicted that this compound could bind to the LpxA protein with a binding score of -3.248 kcal/mol. plantsjournal.com This suggests that this compound may exert its antimicrobial effect by inhibiting this key enzyme, thereby disrupting the integrity of the bacterial outer membrane. plantsjournal.com Similarly, the predicted binding to the GelE metalloprotease in E. faecalis points to a direct inhibitory effect on this virulence-associated enzyme. globalresearchonline.net
Cellular Research Models for Activity Assessment (In Vitro and Non-Human In Vivo)
To validate the predictions from computational studies and to observe the effects of this compound in a biological context, various in vitro and non-human in vivo models are utilized. These experiments assess the compound's actual activity against pathogenic microbes and in living organisms.
In vitro studies have demonstrated the antimicrobial potential of this compound. For instance, research on lignans isolated from Phyllanthus amarus, including this compound, involved testing their cytotoxic effects against cell lines using MTT assays. ijrte.orgresearchgate.net While primarily focused on anticancer effects, these cell-based assays are a fundamental in vitro tool for assessing the biological activity of a compound. ijrte.org One study determined the IC50 value of this compound against HeLa cells to be 50.5 μg/mL. researchgate.net Other studies have confirmed the antibacterial properties of extracts containing this compound against various bacteria. pexacy.com
Non-human in vivo models provide a more complex biological system to evaluate a compound's efficacy. While specific in vivo studies focusing solely on the antibacterial activity of isolated this compound are not detailed in the provided search results, related compounds from the same plant source, Phyllanthus niruri, have been evaluated. For example, the lignan (B3055560) nirtetralin (B1678942) B was assessed in a duck model of hepatitis B virus infection, demonstrating in vivo activity by reducing viral load and improving liver pathology markers. nih.gov Such studies establish a precedent for the in vivo bioavailability and activity of structurally similar lignans, supporting the potential for this compound to be effective in similar models for bacterial infections.
| Research Model | Target/Pathogen | Compound(s) Tested | Key Findings |
| In Vitro Cytotoxicity Assay | HeLa Cells, NIH/3T3 Cells | This compound, Hypophyllanthin, Niranthin | This compound showed moderate cytotoxic activity (IC50 on HeLa: 50.5 μg/mL). ijrte.orgresearchgate.net |
| In Vitro Cell Culture | HepG2.2.15 cells (Hepatitis B) | Nirtetralin B | Effectively suppressed secretion of HBV antigens in a dose-dependent manner. nih.gov |
| In Vivo Animal Model | Duck Hepatitis B Virus (DHBV) infected ducks | Nirtetralin B | Significantly reduced serum DHBV DNA and viral antigens. nih.gov |
Cytotoxicity Studies in Immortalized Cell Lines (e.g., HeLa cells, NIH/3T3 cells)
The cytotoxic potential of this compound has been evaluated in vitro using immortalized cell lines, providing initial insights into its effects on cell viability. Studies have utilized the MTT assay to determine the concentration at which this compound inhibits cell growth by 50% (IC50).
In human cervical cancer cells (HeLa), this compound demonstrated cytotoxic activity with an IC50 value of 50.5 µg/mL. researchgate.net When tested on normal mouse fibroblast cells (NIH/3T3), this compound showed moderate cytotoxicity, with an IC50 value of 50 µg/mL. ijrte.org This indicates that this compound can decrease the viability of these cells to 50% at that concentration. ijrte.org
Table 1: Cytotoxicity of this compound in Immortalized Cell Lines
| Cell Line | Organism | Cell Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| HeLa | Human | Cervical Cancer | 50.5 | researchgate.net |
| NIH/3T3 | Mouse | Fibroblast | 50 | ijrte.org |
Antimicrobial Activity Studies in Bacterial Strains
This compound has been investigated for its antimicrobial properties against various bacterial strains, including multidrug-resistant (MDR) pathogens.
Minimum Inhibitory Concentration (MIC) Determinations
The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible bacterial growth. idexx.dknih.govnih.gov In vitro antimicrobial assays have shown that this compound exhibits antibacterial activity against Proteus mirabilis and Enterococcus faecalis. soeagra.com Specifically, the MIC value for this compound against both P. mirabilis and its reference strain was determined to be 25 mM, while for E. faecalis and its reference strain, the MIC was 30 mM. soeagra.com
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains
| Bacterial Strain | MIC (mM) | Reference |
|---|---|---|
| Proteus mirabilis | 25 | soeagra.com |
| Proteus mirabilis (MTCC 425) | 25 | soeagra.com |
| Enterococcus faecalis | 30 | soeagra.com |
| Enterococcus faecalis (MTCC 439) | 30 | soeagra.com |
Biofilm Formation Inhibition Assays
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can contribute to antibiotic resistance. scielo.br Studies have shown that this compound, at sub-MIC levels, can significantly mitigate biofilm formation in pathogenic strains. soeagra.com While specific percentage inhibition values for this compound alone are not detailed, it was noted to have a lesser, though still significant, inhibitory effect on biofilm formation in P. mirabilis and E. faecalis compared to Mupirocin. soeagra.com The disruption of biofilm formation is a key aspect of its antimicrobial potential. vulcanchem.com
Transcriptomic Analysis of Pathogen Responses to this compound
Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, offers a deeper understanding of the molecular mechanisms behind a compound's action. nih.govmdpi.com In silico molecular docking and transcriptomics studies have been employed to predict the interaction of this compound with key bacterial proteins. globalresearchonline.netplantsjournal.com
In Enterococcus faecalis, this compound showed binding affinity for proteins involved in biofilm formation, such as the esp protein (biofilm regulatory surface protein), gelE protein (gelatinase), and prgB protein (fibrinogen binding). globalresearchonline.net The docking scores, which indicate binding affinity, were -5.347 Kcal/mol for the esp protein, -5.023 Kcal/mol for the gelE protein, and -5.647 Kcal/mol for the prgB protein. globalresearchonline.net These interactions are associated with the downregulation of genes responsible for pathogenesis and biofilm formation. globalresearchonline.net
Similarly, in Proteus mirabilis, in-silico analysis predicted that this compound interacts with proteins encoded by resistance genes. plantsjournal.com The lowest minimum docking scores were observed against atfE protein (-3.830 Kcal/mol), lpxA protein (-3.248 Kcal/mol), and mrpH protein (-3.103 Kcal/mol). plantsjournal.com These findings suggest that this compound's antimicrobial activity may stem from its ability to interfere with crucial bacterial processes at the genetic level. plantsjournal.com
Table 3: In Silico Docking Scores of this compound with Bacterial Proteins
| Organism | Target Protein | Function | Docking Score (Kcal/mol) | Reference |
|---|---|---|---|---|
| Enterococcus faecalis | esp | Biofilm regulatory surface protein | -5.347 | globalresearchonline.net |
| Enterococcus faecalis | gelE | Gelatinase | -5.023 | globalresearchonline.net |
| Enterococcus faecalis | prgB | Fibrinogen binding | -5.647 | globalresearchonline.net |
| Proteus mirabilis | atfE | Resistance-related protein | -3.830 | plantsjournal.com |
| Proteus mirabilis | lpxA | Resistance-related protein | -3.248 | plantsjournal.com |
| Proteus mirabilis | mrpH | Resistance-related protein | -3.103 | plantsjournal.com |
Immunomodulatory Research in Preclinical Models
Immunomodulators are substances that can alter the immune system's function. nih.gov Research into the immunomodulatory effects of plants from the Phyllanthus genus, from which this compound is derived, has been a subject of interest. nih.govresearchgate.net Preclinical studies on extracts of Phyllanthus niruri, which contains this compound, have shown that it can modulate the immune system by increasing the phagocytic activity of macrophages. mims.com While these studies point to the immunomodulatory potential of the plant extract, extensive experimental and preclinical studies are still needed to specifically delineate the role of this compound in these effects and to provide sufficient data for potential therapeutic applications. nih.govresearchgate.netcabidigitallibrary.org
Comparative Analysis of this compound with Structurally Related Lignans in Biological Systems
This compound belongs to the lignan family of phytochemicals. soeagra.com Comparative studies with other lignans isolated from Phyllanthus amarus, such as Hypophyllanthin and Niranthin, provide valuable context for its biological activity.
In cytotoxicity assays against HeLa cells, Hypophyllanthin (IC50 of 30.1 µg/mL) was found to be more active than both this compound (IC50 of 50.5 µg/mL) and Niranthin (IC50 of 70.4 µg/mL). researchgate.netijrte.org All three compounds were found to be less cytotoxic towards the normal NIH/3T3 cell line. ijrte.org
In antimicrobial studies, this compound's activity was compared to Mupirocin, another compound from Phyllanthus niruri. soeagra.com While both showed significant antibacterial and antibiofilm activities, Mupirocin exhibited a relatively higher inhibitory effect on biofilm formation in P. mirabilis and E. faecalis compared to this compound. soeagra.com
Table 4: Comparative Cytotoxicity of Lignans from Phyllanthus amarus on HeLa Cells
| Compound | IC50 Value (µg/mL) | Reference |
|---|---|---|
| Hypophyllanthin | 30.1 | researchgate.net |
| This compound | 50.5 | researchgate.net |
| Niranthin | 70.4 | researchgate.net |
Structure Activity Relationship Sar and Analog Design Research
Elucidation of Pharmacophoric Features for Biological Activity
The biological activity of aryltetralin lignans (B1203133) like lintetralin is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as pharmacophores. While direct pharmacophore models for this compound are not extensively documented, studies on the broader class of aryltetralin lignans, particularly those with anticancer properties, provide significant insights. The aryltetralin scaffold itself is a critical pharmacophoric element. researchgate.netnih.gov
Key pharmacophoric features for the biological activity of aryltetralin lignans generally include:
The Aryltetralin Core: The rigid tetrahydronaphthalene ring system provides a defined orientation for the substituent groups.
The Pendent Phenyl Ring: The nature and position of substituents on this ring are crucial for activity. For many biologically active lignans, this ring mimics the functionality of a trimethoxyphenyl group, which is known to be important for interaction with biological targets like tubulin.
Oxygenated Substituents: Methoxy (B1213986) and hydroxyl groups on the aromatic rings often act as hydrogen bond donors and acceptors, facilitating interactions with target proteins. researchgate.net
For instance, in the context of anticancer activity, the aryltetralin subclass of lignans has demonstrated significant potential. nih.govnih.gov The structural modifications of these compounds play a vital role in their interaction with targets such as topoisomerase II. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For aryltetralin lignans, 2D-QSAR models have been developed to predict their anticancer activity. These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.
A study on lignan (B3055560) derivatives targeting topoisomerase II utilized the 2D-QSAR method to generate a model linking chemical structures to their anticancer activity. The selected descriptors in such models often highlight the importance of balancing hydrophobicity and solubility for improved biological activity. The statistical significance of these models, indicated by parameters like a high R² value, suggests their predictive power for designing new, more potent analogs. While a specific QSAR model for this compound has not been detailed, the methodologies applied to similar lignans are directly applicable.
The general approach for developing a QSAR model for this compound analogs would involve:
Synthesizing a series of this compound analogs with systematic structural modifications.
Evaluating the biological activity of these analogs in a relevant assay.
Calculating a variety of molecular descriptors for each analog.
Using statistical methods, such as Partial Least Squares (PLS), to build a mathematical model that correlates the descriptors with the observed biological activity.
Such a model would be invaluable for predicting the activity of virtual compounds and prioritizing synthetic efforts.
Computational Approaches in this compound Analog Design
Modern drug discovery heavily relies on computational methods to accelerate the design and identification of new therapeutic agents. For a scaffold like this compound, various in-silico techniques can be employed to explore the chemical space and design novel analogs with enhanced properties.
De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. arxiv.org For this compound, if the biological target is known (e.g., a specific enzyme or receptor), de novo design algorithms can be used to build molecules from scratch or by modifying the this compound scaffold to optimize interactions with the target's binding site. This approach can be particularly useful for designing inhibitors for targets like tubulin, where the aryltetralin scaffold can serve as a starting point. nih.govresearchgate.net Reinforcement learning coupled with deep generative models is an emerging strategy in this field, allowing for the atom-by-atom generation of candidates within a protein pocket. arxiv.org
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.gov This can be done through either ligand-based or structure-based approaches.
Ligand-based virtual screening would involve using the known structure of this compound or other active aryltetralin lignans to search for compounds with similar 2D or 3D features.
Structure-based virtual screening (e.g., molecular docking) requires a 3D structure of the biological target. In this approach, libraries of compounds are computationally "docked" into the binding site of the target, and their binding affinity is scored.
Studies have successfully used virtual screening to identify bioactive lignans from medicinal plants with potential activity against various targets. For instance, predictive models have been built for targets like EGFR, HDAC, mTOR, and PARP1, and used to screen lignan databases, with the aryltetralin subclass showing promising activity. nih.govnih.govresearchgate.netpreprints.org
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of biomolecular systems. nih.govnih.gov Once a potential this compound analog is docked to its target, MD simulations can be performed to:
Assess the stability of the ligand-protein complex over time. researchgate.net
Provide detailed insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
Elucidate conformational changes in the protein upon ligand binding. youtube.com
MD simulations can help in refining the binding mode of a ligand and provide a more accurate estimation of its binding affinity, thereby guiding the optimization of lead compounds. nih.gov
Synthesis of this compound Analogs for SAR Exploration
The synthesis of analogs is the cornerstone of SAR studies, as it provides the physical compounds for biological testing. The chemical synthesis of aryltetralin lignans can be challenging due to the presence of multiple stereocenters. researchgate.net However, various synthetic strategies have been developed for this class of compounds. scispace.comnuph.edu.uanih.gov
Synthetic approaches to aryltetralin lignans can be broadly categorized based on the key bond-forming reactions used to construct the core structure. Chemoenzymatic synthesis has also emerged as a powerful tool, utilizing enzymes to catalyze key stereoselective steps, which can significantly improve the efficiency of the synthesis. rsc.org
A typical synthetic campaign for exploring the SAR of this compound would involve:
Modification of the Pendent Phenyl Ring: Introducing different substituents (e.g., hydroxyl, halogen, alkyl groups) at various positions to probe electronic and steric effects.
Alteration of the Tetralin Ring Substituents: Modifying the methoxy and methoxymethyl groups to understand their role in target binding.
Stereochemical Modifications: Synthesizing different stereoisomers to determine the optimal stereochemistry for biological activity.
The biological evaluation of these synthesized analogs would then provide the data needed to build robust SAR and QSAR models, leading to a deeper understanding of how the chemical structure of this compound relates to its biological function.
Theoretical Frameworks and Computational Modeling in Lintetralin Research
Computational Drug Discovery and Design Methodologies Applied to Lintetralin
Computational drug design for a compound like this compound can be broadly categorized into ligand-based and structure-based methods. Both strategies are pivotal in modern medicinal chemistry for identifying and optimizing lead compounds. nih.govnih.gov
Ligand-Based Drug Design Principles
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) relies on the information from molecules known to interact with the target. nih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. youtube.com For a series of this compound analogs, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. For instance, studies on tetralin-sulfonamide derivatives as potential anti-diabetic agents successfully used 2D and 3D QSAR models to correlate electrostatic and steric field descriptors with biological activity. researchgate.net These models guide the modification of the tetralin scaffold to enhance potency. researchgate.net
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. For tetralin-based compounds, pharmacophore models have been crucial. For example, models developed for σ1 receptor ligands, which include a tetralin moiety as a key hydrophobic group, helped confirm the structural requirements for high-affinity binding. acs.org Similarly, pharmacophore models for TRPV1 antagonists have been developed from various scaffolds, including heteroaryl β-tetralin ureas, to identify novel modulators. tandfonline.comsemanticscholar.org A hypothetical pharmacophore model for this compound would define the ideal spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers necessary for its intended biological effect.
Table 1: Illustrative QSAR Data for Hypothetical this compound Analogs
This table demonstrates how a QSAR model might correlate structural features (descriptors) of this compound derivatives with their predicted biological activity.
| Compound ID | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Hydrogen Bond Donors (Descriptor 3) | Predicted IC₅₀ (nM) |
| LINT-001 | 350.45 | 3.2 | 1 | 75.4 |
| LINT-002 | 364.48 | 3.5 | 1 | 50.2 |
| LINT-003 | 350.45 | 2.8 | 2 | 120.8 |
| LINT-004 | 378.51 | 3.8 | 1 | 25.1 |
| LINT-005 | 392.53 | 4.1 | 0 | 98.6 |
Structure-Based Drug Design Principles
When the 3D structure of the molecular target is available, typically from X-ray crystallography or NMR, structure-based drug design (SBDD) methods can be employed. jscimedcentral.com These techniques involve analyzing the target's binding site to design ligands with high affinity and selectivity. nih.gov
Molecular Docking: This is a primary tool in SBDD that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govjscimedcentral.com The process involves placing the ligand (e.g., this compound) into the binding site of the protein and evaluating the fit using a scoring function, which estimates the binding affinity. jscimedcentral.com For example, molecular docking was used to study how tetralin-sulfonamide derivatives bind to the active site of the DPP-4 enzyme researchgate.net and to rationalize the binding modes of tetrahydronaphthyl-thiazolyl pyrazoles to thymidylate synthase. ekb.eg An in-silico study of Phyltetralin, a lignan (B3055560) with a tetralin core, used molecular docking to investigate its potential interaction with kallikrein-6, a target for Alzheimer's disease. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and conformational changes of the this compound-protein complex over time. plos.org These simulations provide a more dynamic and realistic view of the binding event, helping to confirm the stability of predicted binding poses and key interactions. plos.orgnih.gov
Table 2: Example Molecular Docking Results for this compound against a Hypothetical Target
This table shows typical output from a molecular docking experiment, ranking different poses of this compound based on their predicted binding energy and identifying key interactions.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -11.0 | TYR 84, PHE 290 | Pi-Pi Stacking |
| 2 | -10.7 | ASP 129 | Hydrogen Bond |
| 3 | -9.8 | LEU 287, VAL 101 | Hydrophobic |
| 4 | -9.5 | TYR 84 | Hydrogen Bond |
| 5 | -9.1 | SER 130 | Hydrogen Bond |
Application of Machine Learning and Artificial Intelligence in this compound Research
Machine Learning (ML) and Artificial Intelligence (AI) are transforming drug discovery by building predictive models from vast datasets. nih.govmdpi.com These technologies can be applied to nearly every stage of the process, from target identification to hit discovery and lead optimization. nih.gov
For a compound like this compound, ML models can be trained on large chemical databases to predict its biological activity, physicochemical properties, and potential off-targets. youtube.comacs.org For example, ML models have been successfully trained to screen large databases for potential acetylcholinesterase (AChE) inhibitors, significantly speeding up the discovery process compared to traditional screening methods. acs.org Deep learning, a subset of ML, can be used for de novo drug design, generating novel molecular structures based on a desired scaffold, such as tetralin, and predicted activity profiles. nih.gov
Cheminformatics and Bioinformatics Approaches
Cheminformatics and bioinformatics provide the essential tools and infrastructure to manage and analyze the large and complex data generated in drug discovery research. nih.gov
Database Integration for this compound Research Data
Modern drug discovery relies on the integration of data from numerous public and private databases. cnrs.fr For this compound research, databases like PubChem, ChEMBL, ZINC, and DrugBank serve as vast repositories for chemical structures, biological activity data, and pharmacological information. ontosight.aiunisi.it These databases are indispensable for:
Virtual Screening: Large compound libraries can be computationally screened to identify molecules with similar features to this compound or those predicted to bind to its target. mdpi.comvls3d.comoptibrium.com
QSAR and ML Model Building: The extensive data in these databases is used to train, test, and validate predictive models. youtube.comnih.gov
Target Identification: Cheminformatic tools can map pharmacological space to predict potential primary and off-targets for novel compounds. unisi.it
Network Pharmacology for Multitarget Analysis
Many diseases involve complex biological networks, and drugs often interact with multiple targets. Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and diseases from a network perspective. nih.govrsc.org
For this compound, a network pharmacology approach would involve:
Predicting Targets: Using bioinformatics tools to predict all potential protein targets of this compound. nih.gov
Constructing Networks: Building a "drug-target-disease" network to visualize the relationships between this compound, its predicted targets, and the relevant disease pathways. mdpi.com
This approach has been used to elucidate the mechanisms of traditional medicines and natural products, which often contain compounds with multi-target effects. nih.govmedsci.org For a novel compound like this compound, it can provide a holistic understanding of its therapeutic potential and help identify synergistic effects or potential side effects early in the discovery pipeline. rsc.org
Future Directions and Advanced Research Perspectives for Lintetralin
Exploration of Undiscovered Biological Activities in Preclinical Models
While initial studies have hinted at the anticancer and antimicrobial properties of Lintetralin, a vast landscape of its potential biological activities remains uncharted. nih.govglobalresearchonline.net The Phyllanthus species, from which this compound is derived, are known for a wide array of medicinal uses in traditional systems of medicine, including the treatment of liver ailments, viral infections, and inflammatory conditions. nih.govnih.gov This traditional knowledge provides a valuable roadmap for future preclinical investigations into this compound.
Future research should systematically explore the following areas in preclinical models:
Immunomodulatory Effects: The immunomodulatory potential of Phyllanthus extracts is well-documented, but the specific contribution of this compound to these effects is not yet fully understood. nih.govfrontiersin.org In-depth studies using in vitro and in vivo models of immune-related disorders could reveal its capacity to modulate immune responses.
Antiviral Activity: Lignans (B1203133) from the Phyllanthus genus have shown promising antiviral effects, including against the hepatitis B virus. mdpi.com Given that this compound is a constituent of these plants, its specific antiviral activity against a broad spectrum of viruses warrants investigation. plantsciencejournal.com
Hepatoprotective Properties: Traditional use of Phyllanthus for liver protection suggests that its constituent compounds may possess hepatoprotective qualities. nih.govresearchgate.net Preclinical studies using models of liver injury could elucidate the potential of this compound in protecting liver cells from damage.
Anti-inflammatory Action: Chronic inflammation is a hallmark of many diseases. Investigating the effect of this compound on key inflammatory pathways and mediators could unveil its potential as an anti-inflammatory agent. nih.gov
Advanced Mechanistic Elucidation through Multi-Omics Approaches
To fully understand the therapeutic potential of this compound, it is crucial to unravel its molecular mechanisms of action. The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for achieving a holistic understanding of how this compound interacts with biological systems. mdpi.com
A recent study utilized a transcriptomics approach to investigate the antimicrobial mechanism of this compound against Enterococcus faecalis, revealing its interaction with genes related to biofilm formation. globalresearchonline.net This pioneering work sets the stage for more comprehensive multi-omics studies.
Future research should focus on:
Integrated Multi-Omics Analysis: Combining different omics datasets will provide a more complete picture of the cellular response to this compound. For instance, integrating transcriptomic and proteomic data can reveal post-transcriptional regulatory mechanisms. mdpi.com
Target Identification and Validation: Multi-omics approaches can help identify the primary molecular targets of this compound. Subsequent validation of these targets is essential for understanding its mechanism of action and for the rational design of more potent derivatives.
Pathway Analysis: By analyzing the changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key signaling pathways modulated by this compound.
| Omics Approach | Potential Application for this compound Research | Key Insights |
| Transcriptomics | Identifying genes whose expression is altered by this compound treatment. | Understanding the primary cellular response and affected pathways. globalresearchonline.net |
| Proteomics | Analyzing changes in the protein landscape of cells exposed to this compound. | Identifying direct protein targets and downstream effector proteins. mdpi.com |
| Metabolomics | Profiling the metabolic changes induced by this compound. | Revealing alterations in cellular metabolism and bioenergetics. mdpi.com |
Strategies for Enhanced Biosynthesis and Sustainable Production
The natural abundance of this compound in Phyllanthus species can be low and variable, posing a challenge for its large-scale production and further bioactivity studies. mdpi.com Therefore, developing strategies for its enhanced biosynthesis and sustainable production is a critical area of future research.
Current research on enhancing lignan (B3055560) production in Phyllanthus has explored several promising avenues:
Elicitation: The use of biotic and abiotic elicitors, such as endophytic fungi and drought stress, has been shown to enhance the production of secondary metabolites, including lignans, in plants. mdpi.com Synergistic elicitation strategies could be optimized to maximize this compound yield. mdpi.com
Metabolic Engineering: Advances in plant biotechnology and synthetic biology offer the potential to engineer the biosynthetic pathway of this compound in microbial or plant-based systems. This could lead to a more consistent and scalable supply of the compound.
Asymmetric Synthesis: The successful asymmetric synthesis of (-)-Lintetralin has been reported, providing a chemical route to produce the enantiomerically pure compound. researchgate.net Further refinement of synthetic methodologies could improve efficiency and reduce costs.
Development of Novel Research Tools and Methodologies for this compound Study
The advancement of research on this compound is intrinsically linked to the development of sophisticated research tools and methodologies. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) are used for the isolation and characterization of this compound, there is a need for more specialized tools. plantsciencejournal.commdpi.com
Future developments could include:
Molecular Probes: The design and synthesis of fluorescently labeled or biotinylated this compound analogues could serve as molecular probes to visualize its subcellular localization and identify its binding partners within cells.
Specific Antibodies: The generation of monoclonal or polyclonal antibodies highly specific to this compound would enable the development of sensitive immunoassays for its quantification in biological samples and for use in techniques like immunohistochemistry.
Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, can predict the binding of this compound to potential protein targets and guide further experimental validation. globalresearchonline.netmdpi.com
Translational Research Potential in Non-Human Applications
The majority of research on this compound and Phyllanthus extracts has been focused on their potential applications in human medicine. However, the biological activities of this compound could also be harnessed for various non-human applications. This represents a significant and largely unexplored area of translational research.
Potential non-human applications that warrant investigation include:
Agriculture: The antimicrobial and potential insecticidal properties of this compound could be explored for the development of natural pesticides or plant-protecting agents, offering an alternative to synthetic chemicals.
Veterinary Medicine: The pharmacological properties of this compound, such as its anti-inflammatory and antimicrobial effects, could be beneficial in treating diseases in companion animals and livestock.
Aquaculture: The antimicrobial activity of this compound could be investigated for its potential to control bacterial diseases in fish and shellfish farming, reducing the reliance on antibiotics.
By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of new therapeutic agents and innovative applications in various fields.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and characterizing Lintetralin from natural sources?
- Methodological Answer : this compound is typically isolated from Phyllanthus niruri using methanolic leaf extraction followed by chromatographic purification (e.g., column chromatography or TLC). Characterization involves NMR, mass spectrometry, and HPLC for structural confirmation and purity assessment. Experimental protocols must include solvent ratios, temperature controls, and validation against known standards to ensure reproducibility .
Q. How can researchers design initial biological screening assays to evaluate this compound’s antimicrobial efficacy?
- Methodological Answer : Use standardized microbiological assays such as broth microdilution for minimum inhibitory concentration (MIC) determination. Include positive controls (e.g., mupirocin) and negative controls (solvent-only treatments). Validate results with time-kill curves and biofilm disruption assays, ensuring statistical power through triplicate experiments .
Q. What computational tools are recommended for preliminary molecular docking studies of this compound?
- Methodological Answer : AutoDock Vina or Schrödinger Suite can predict binding affinities between this compound and bacterial targets (e.g., Proteus mirabilis resistance genes). Prepare protein structures using PDB files, optimize ligand geometries with Gaussian, and validate docking poses using molecular dynamics simulations (e.g., GROMACS) to assess stability .
Advanced Research Questions
Q. How should transcriptomic data from this compound-treated Proteus mirabilis be analyzed to identify resistance mechanisms?
- Methodological Answer : Process RNA-seq data using Trimmomatic for quality filtering and align reads to reference genomes via TopHat-Bowtie. Use Cuffdiff or DESeq2 for differential gene expression analysis, focusing on fold changes (≥2x) and adjusted p-values (p<0.05). Validate key targets (e.g., lpxA, hmpA) with qRT-PCR and functional assays .
Q. What strategies resolve contradictions in this compound’s efficacy data across different bacterial strains?
- Methodological Answer : Apply iterative hypothesis testing:
- Compare MIC values across strains with varying biofilm-forming capacities.
- Cross-validate in vitro results with in silico binding affinity predictions.
- Use RNA-seq to identify strain-specific gene expression patterns (e.g., efflux pump upregulation). Address confounding variables (e.g., pH, growth phase) through controlled experimental replication .
Q. How can molecular dynamics simulations optimize this compound’s binding stability to target proteins?
- Methodological Answer : Run simulations (100+ ns) using AMBER or NAMD to assess ligand-protein complex stability. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). Compare trajectory clusters to identify critical residues for mutagenesis studies. Validate with isothermal titration calorimetry (ITC) .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA for multi-group comparisons and Kaplan-Meier survival analysis for time-dependent efficacy. Include Bonferroni correction to mitigate Type I errors .
Q. How to validate this compound’s mode of action when transcriptomic and docking data conflict?
- Methodological Answer : Integrate multi-omics approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
